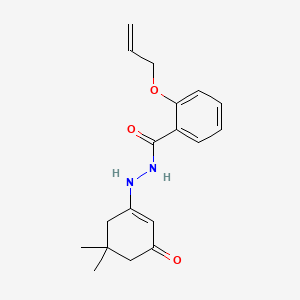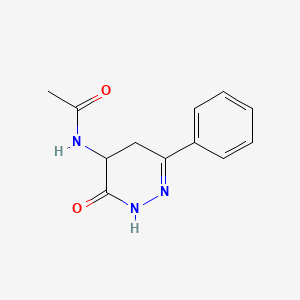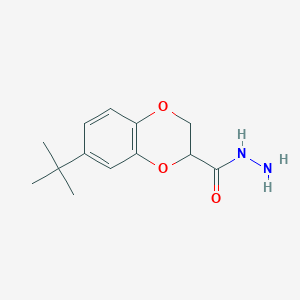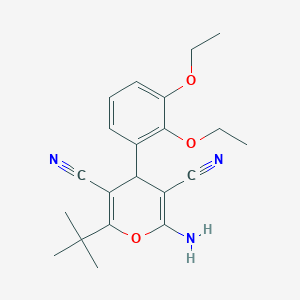
N-heptyl-N'-(4-methoxybenzyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-heptyl-N’-(4-methoxybenzyl)butanediamide is an organic compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a heptyl chain and a methoxybenzyl group attached to a butanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-N’-(4-methoxybenzyl)butanediamide typically involves the reaction of heptylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of N-heptyl-N’-(4-methoxybenzyl)butanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-heptyl-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-heptyl-N’-(4-hydroxybenzyl)butanediamide.
Reduction: Formation of N-heptyl-N’-(4-methoxybenzyl)butanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-heptyl-N’-(4-methoxybenzyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-heptyl-N’-(4-methoxybenzyl)butanediamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The heptyl chain can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-heptyl-4-methoxybenzamide: Similar structure but lacks the butanediamide backbone.
N-(4-methoxybenzyl)butanediamide: Similar structure but lacks the heptyl chain.
N-heptyl-N’-(4-hydroxybenzyl)butanediamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-heptyl-N’-(4-methoxybenzyl)butanediamide is unique due to the combination of its heptyl chain, methoxybenzyl group, and butanediamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C19H30N2O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
N-heptyl-N'-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C19H30N2O3/c1-3-4-5-6-7-14-20-18(22)12-13-19(23)21-15-16-8-10-17(24-2)11-9-16/h8-11H,3-7,12-15H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
XPADKDFCIQYTIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)CCC(=O)NCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B15149797.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B15149800.png)


![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15149814.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B15149819.png)
![2-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149827.png)
![3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B15149829.png)
![(1R,2S)-2-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B15149833.png)
![N-(3-chlorophenyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15149851.png)
![2-acetylnaphthalen-1-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B15149873.png)

![2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15149879.png)
